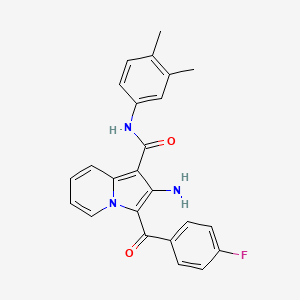

2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Description

2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide group at position 1, a 4-fluorobenzoyl substituent at position 3, and a 3,4-dimethylphenyl group attached to the carboxamide nitrogen. The indolizine core is a bicyclic structure with a nitrogen atom, offering a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name |

2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c1-14-6-11-18(13-15(14)2)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-7-9-17(25)10-8-16/h3-13H,26H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBZBYZGGGAICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrroles and ketones.

Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

Attachment of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride or similar reagents.

Functionalization with Fluorine: Fluorination reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction Products: Reduced derivatives with alcohol or amine groups.

Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Overview

2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. The unique structural features of this compound contribute to its pharmacological properties, making it a subject of extensive research.

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

- Mechanism of Action : The compound has shown significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

- Case Study : In vitro studies on breast cancer cell lines revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Anti-inflammatory Effects

- Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Animal Model Studies : In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers in serum.

Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indolizine Core : Achieved through cyclization reactions involving appropriate precursors such as pyrroles and ketones.

- Introduction of the Amino Group : Involves amination reactions using reagents like ammonia or amines.

- Attachment of the Benzoyl Group : Often accomplished via acylation reactions using benzoyl chloride or similar reagents.

- Functionalization with Fluorine : Involves fluorination reactions using fluorinating agents.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor signaling pathways.

DNA Intercalation: Interfering with DNA replication or transcription.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The 4-fluorobenzoyl group in the target compound distinguishes it from analogs with alternative benzoyl substituents:

Variations in the Carboxamide-Attached Phenyl Group

The 3,4-dimethylphenyl group in the target compound is modified in analogs to explore steric and electronic effects:

- 4-Methoxyphenyl (): The methoxy group at the para position increases polarity and hydrogen-bonding capacity compared to methyl substituents .

- 5-Chloro-2-methoxyphenyl (): The addition of chlorine introduces both steric bulk and electronegativity, which could enhance receptor affinity or alter pharmacokinetics .

Functional Group Modifications

- Carboxylate vs. Carboxamide: highlights a carboxylate derivative (7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate), which is more polar and acidic than carboxamides, likely affecting bioavailability and target engagement .

Comparative Data Table

Implications for Structure-Activity Relationships (SAR)

- Fluorine vs. Methyl : The 4-fluorobenzoyl group in the target compound may improve metabolic stability and binding specificity compared to methyl or nitro analogs due to fluorine’s electronegativity and small atomic radius .

- Phenyl Substituent Positioning : Methoxy groups at para () vs. meta () positions could lead to divergent biological activities, highlighting the importance of substituent orientation in SAR studies .

Biological Activity

2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. This compound has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, including antiproliferative effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 401.44 g/mol. The structure features a fluorobenzoyl group and an amino group, which are critical for its biological activities.

Biological Activity Overview

Research indicates that compounds in the indolizine family exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have not been extensively documented; however, related studies provide insights into its potential applications.

Anticancer Activity

Several studies have explored the anticancer potential of indolizine derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| FNA | HepG2 | 1.30 |

| SAHA | HepG2 | 17.25 |

These results suggest that modifications in the structure can enhance or reduce activity against specific cancer types .

The mechanism by which indolizine derivatives exert their biological effects often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression. For example, FNA was identified as a potent HDAC3 inhibitor with significant tumor growth inhibition in xenograft models . Similarly, it is hypothesized that this compound may exhibit similar mechanisms due to structural similarities.

Antimicrobial Activity

Indolizine derivatives also show promise as antimicrobial agents. Research on analogs has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogens (like fluorine) in the structure can enhance antibacterial properties .

Case Studies

- Antiproliferative Studies : A study focusing on fluorinated indolizines reported that these compounds exhibited significant antiproliferative activity against lung and breast cancer cells. The results indicated that structural modifications such as fluorination could enhance anticancer properties .

- Antimicrobial Evaluation : Another study evaluated various indolizine derivatives for their antimicrobial efficacy against different bacterial strains. Compounds were tested for Minimum Inhibitory Concentration (MIC) values, revealing promising antibacterial activity that warrants further investigation into their therapeutic potential .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Anticancer Activity |

|---|---|---|

| 2-amino-N-(3,4-dimethylphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide | Chlorine instead of Fluorine | Moderate |

| 2-amino-N-(3-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | Methyl group modification | High |

The presence of fluorine in the compound may confer unique properties such as increased metabolic stability or altered biological activity compared to its analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-amino-N-(3,4-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide?

Answer:

The synthesis involves multi-step organic reactions:

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., N₂) .

Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using ethyl propiolate) and carboxamide formation via coupling agents like EDCI/DCC .

Benzoylation : Electrophilic substitution with 4-fluorobenzoyl chloride under basic conditions .

Purification : Column chromatography (hexane:ethyl acetate) and recrystallization for ≥95% purity .

Key Optimization Metrics : Reaction yields improve with anhydrous solvents (e.g., DMF), controlled stoichiometry, and inert conditions. Scalability requires continuous flow reactors for heat-sensitive steps .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm), fluorobenzoyl carbonyl (δ ~188 ppm), and indolizine core signals (δ 6.6–7.8 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 327.2 [M+H]⁺) and fragmentation patterns .

- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) stretches .

- Elemental Analysis : Validates C/H/N ratios (e.g., C 66.25%, H 4.63%, N 8.58%) .

Basic: How is the biological activity of this compound evaluated in vitro?

Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Controls : Include positive standards (e.g., ciprofloxacin for antimicrobials, ascorbic acid for antioxidants) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Re-examine Experimental Variables :

- Cell line/passage number variability.

- Solvent effects (DMSO vs. aqueous buffers) on compound stability .

Validate Assay Reproducibility :

- Replicate studies with blinded protocols.

- Cross-validate using orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity) .

Theoretical Alignment : Link discrepancies to molecular target promiscuity or off-target effects using cheminformatics tools (e.g., molecular docking) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent Variation : Compare analogs with halogens (e.g., 4-Cl vs. 4-F) or methyl groups to assess lipophilicity/bioactivity .

- Core Modifications : Replace indolizine with indole to evaluate ring system impact on receptor binding .

- Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate electronic effects of substituents (e.g., 4-F) with antibacterial potency .

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Molecular Docking : Simulate binding poses in ATP-binding pockets (e.g., using AutoDock Vina) .

- Cellular Pathway Analysis : RNA-seq or Western blotting to identify downstream targets (e.g., apoptosis markers like caspase-3) .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Byproduct Removal : Column chromatography (silica gel, hexane:EtOAc gradients) isolates the target from unreacted intermediates .

- Solubility Issues : Use polar aprotic solvents (DMF/DMSO) for recrystallization .

- Scale-Up Limitations : Continuous chromatography systems (e.g., SMB) improve throughput .

Advanced: How should theoretical frameworks guide research on this compound?

Answer:

- Conceptual Models : Apply enzyme inhibition kinetics (Michaelis-Menten) to dose-response data .

- Pharmacophore Mapping : Identify essential groups (e.g., 4-fluorobenzoyl) for target engagement .

- Hypothesis Testing : Use Koch’s postulates to confirm biological targets (e.g., gene knockout studies) .

Basic: How is analytical method validation performed to ensure compound purity?

Answer:

- HPLC : Retention time consistency (RSD <2%) and peak purity (UV diode array) .

- TLC : Single spot confirmation (Rf matching) .

- Melting Point : Sharp range (±2°C) indicates crystallinity .

Advanced: What experimental designs optimize in vivo vs. in vitro correlation (IVIVC)?

Answer:

- Pharmacokinetic Studies : Compare bioavailability (AUC) in rodent models with in vitro permeability (Caco-2 assays) .

- Dose Linearization : Use allometric scaling to predict human-equivalent doses .

Advanced: How are stability studies conducted to determine storage conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Analytical Monitoring : Track decomposition via HPLC (new peaks) and NMR (signal shifts) .

- Optimal Storage : Recommend desiccated, amber vials at –20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.